molecular formula C18H17NO4 B5269760 (Z)-3-(2-methoxyphenyl)-2-[(2-methylbenzoyl)amino]prop-2-enoic acid

(Z)-3-(2-methoxyphenyl)-2-[(2-methylbenzoyl)amino]prop-2-enoic acid

Cat. No.: B5269760
M. Wt: 311.3 g/mol
InChI Key: ZXWHPDUTVSGCJO-PTNGSMBKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-(2-methoxyphenyl)-2-[(2-methylbenzoyl)amino]prop-2-enoic acid is an organic compound with a complex structure that includes a methoxyphenyl group, a methylbenzoyl group, and a prop-2-enoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(2-methoxyphenyl)-2-[(2-methylbenzoyl)amino]prop-2-enoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-methoxybenzaldehyde with 2-methylbenzoyl chloride in the presence of a base to form the corresponding chalcone intermediate. This intermediate is then subjected to an amination reaction with an appropriate amine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(2-methoxyphenyl)-2-[(2-methylbenzoyl)amino]prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of catalysts.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide, nucleophiles like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives, hydroxylated derivatives.

Scientific Research Applications

(Z)-3-(2-methoxyphenyl)-2-[(2-methylbenzoyl)amino]prop-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, such as cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (Z)-3-(2-methoxyphenyl)-2-[(2-methylbenzoyl)amino]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, the compound may interact with cellular signaling pathways, affecting processes such as cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-3-(2-methoxyphenyl)-2-[(2-methylbenzoyl)amino]prop-2-enoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Unlike dichloroaniline, which is primarily used in industrial applications, this compound has potential therapeutic applications. Additionally, its combination of methoxyphenyl and methylbenzoyl groups sets it apart from simpler compounds like bromomethyl methyl ether and 2,2’-bipyridyl.

Properties

IUPAC Name

(Z)-3-(2-methoxyphenyl)-2-[(2-methylbenzoyl)amino]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-12-7-3-5-9-14(12)17(20)19-15(18(21)22)11-13-8-4-6-10-16(13)23-2/h3-11H,1-2H3,(H,19,20)(H,21,22)/b15-11-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXWHPDUTVSGCJO-PTNGSMBKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(=CC2=CC=CC=C2OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C(=O)N/C(=C\C2=CC=CC=C2OC)/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.